molecular formula C18H20N8O2 B2532798 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide CAS No. 1421457-37-5

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide

Cat. No.: B2532798
CAS No.: 1421457-37-5
M. Wt: 380.412
InChI Key: YVAYWNRFGNUTNG-UHFFFAOYSA-N
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Description

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C18H20N8O2 and its molecular weight is 380.412. The purity is usually 95%.
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Biological Activity

The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)acetamide is a complex organic molecule with potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the class of pyrimidine and pyrazole derivatives, which are known for their diverse biological activities. The molecular formula is C19H22N8O2C_{19}H_{22}N_{8}O_{2} with a molecular weight of 394.4 g/mol. The synthesis typically involves multi-step organic reactions, including the coupling of pyrimidine-pyrazole intermediates with other functional groups under controlled conditions to optimize yield and purity .

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, pyrazole derivatives have been shown to inhibit various kinases involved in cancer progression, such as Src and p38-MAPK . The specific compound may interact with these pathways, although direct evidence is limited.

Neuroprotective Effects

The compound is also being investigated for potential neuroprotective and anti-neuroinflammatory properties. It is hypothesized that it may inhibit endoplasmic reticulum stress pathways and reduce apoptosis through interactions with proteins like ATF4 and NF-kB. These mechanisms could make it a candidate for treating neurodegenerative diseases.

Antiviral Activity

There is emerging evidence suggesting that pyrazolo[1,5-a]pyrimidine derivatives can act as inhibitors against viruses, including coronaviruses. The compound's structure may allow it to function similarly, potentially targeting viral replication mechanisms .

The proposed mechanism involves the inhibition of critical signaling pathways associated with inflammation and cell survival. By targeting specific kinases and transcription factors, the compound could modulate cellular responses to stress and inflammation, leading to reduced disease symptoms in various models .

Case Studies and Research Findings

A number of studies have explored the biological activities of related compounds:

  • Antipathogenic Activities : Pyrazole derivatives have been reported to exhibit broad-spectrum antimicrobial activities against various pathogens .
  • Inhibition Studies : Specific analogues have demonstrated IC50 values in the low micromolar range against key targets in cancer biology, indicating potent activity .
  • Neuroprotective Studies : Investigations into similar compounds have shown promise in reducing neuroinflammation in animal models, suggesting potential therapeutic applications in neurodegenerative diseases.

Data Table: Biological Activities of Related Compounds

Compound NameTargetActivityIC50 (μM)
Pyrazolyl-Urea DerivativeIKK-2Anticancer0.013
Pyrimidine-Pyrazole AnalogSrc KinaseAnticancer0.044
Pyrazolo[1,5-a]pyrimidineCSNK2A2Antiviral0.023

Scientific Research Applications

Anticancer Potential

Recent studies indicate that compounds containing similar scaffolds have demonstrated significant anticancer activity. For example, derivatives of the pyrazolo[4,3-d]pyrimidine class have shown promising results against various cancer cell lines:

  • Mechanism of Action :
    • Induction of Apoptosis : Compounds have been shown to trigger programmed cell death in cancer cells.
    • Kinase Inhibition : Many derivatives act as inhibitors of critical kinases involved in tumor progression.
  • Case Studies :
    • A related compound exhibited an IC50 value of 2.24 µM against A549 lung cancer cells, indicating strong anticancer efficacy compared to standard treatments like doxorubicin .

Anti-inflammatory Applications

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been investigated for their ability to modulate inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of related compounds:

  • Efficacy in Anemia Models : A study demonstrated that a pyrazolo[4,3-d]pyrimidine derivative increased hemoglobin levels in anemic rats by inhibiting hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD), which stabilizes erythropoietin production .

Molecular Docking Studies

Computational studies have been conducted to predict the binding affinity of the compound to various biological targets. Molecular docking simulations suggest that this compound may effectively bind to enzymes involved in cancer and inflammatory pathways, supporting its potential therapeutic applications.

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis and inhibits key kinases; effective against lung cancer cell lines ,
Anti-inflammatoryPotential to modulate inflammatory pathways; candidates for treating arthritis ,
Erythropoiesis StimulationIncreases hemoglobin levels in anemia models; inhibits HIF-PHD
Molecular DockingPredicts binding affinity to enzymes; supports therapeutic potential ,

Properties

IUPAC Name

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N8O2/c1-13-22-15(26-8-4-5-21-26)9-17(23-13)28-12-16(27)24-14-10-19-18(20-11-14)25-6-2-3-7-25/h4-5,8-11H,2-3,6-7,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAYWNRFGNUTNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC(=O)NC2=CN=C(N=C2)N3CCCC3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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